molecular formula C9H11IO B3053677 5-Iodo-2-methoxy-1,3-dimethylbenzene CAS No. 55215-54-8

5-Iodo-2-methoxy-1,3-dimethylbenzene

Cat. No.: B3053677
CAS No.: 55215-54-8
M. Wt: 262.09 g/mol
InChI Key: VKQAGCXPJUMLEZ-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-1,3-dimethylbenzene, also known as 1-Iodo-3,5-dimethylbenzene, is an aryl halide . It is a compound with the molecular formula C9H11IO .


Synthesis Analysis

This compound can be obtained from 5-bromo-m-xylene, via a copper-catalyzed halogen exchange reaction, in the presence of NaI or KI in n-BuOH or DMF (solvents) . It can also undergo a reaction with phenol in the presence of CuFe2O4 nano powder as a recyclable catalyst to afford 1,3-dimethyl-5-phenoxybenzene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with iodine, methoxy, and two methyl groups attached to it . The molecular weight of this compound is 262.09 .


Chemical Reactions Analysis

As an aryl halide, this compound can participate in various chemical reactions. For instance, it can undergo a copper-catalyzed halogen exchange reaction with 5-bromo-m-xylene . It can also react with phenol in the presence of CuFe2O4 nano powder .

Scientific Research Applications

1. Hallucinogenic Properties and Cortical Function Disruption

5-Iodo-2-methoxy-1,3-dimethylbenzene, as a component of Ayahuasca, has been studied for its hallucinogenic properties. Research has shown that it can disrupt cortical function in the brain, impacting neuronal activity and low-frequency cortical oscillations. This disruption is similar to that produced by other psychotomimetic agents and can be reversed by antipsychotic drugs, which may be of interest in schizophrenia research (Riga et al., 2014).

2. Synthesis in Organic Chemistry

The compound plays a role in the synthesis of carbazomycin B, a process involving radical arylation of benzene. This synthesis pathway includes the iodination of 2-methoxy-3,4-dimethyl-5-nitrophenol and subsequent chemical reactions to produce carbazomycin B (Crich & Rumthao, 2004).

3. Role in 5-HT(2A) Receptor Agonism

The compound is relevant in the study of 5-HT(2A) receptor agonists. Its structure has been analyzed to understand its affinity to 5-HT(2A) receptors, which is essential in the context of neurological and psychiatric research. Modifications in its structure can significantly impact its affinity and agonist properties (Dowd et al., 2000).

4. Mesomorphic Behavior in Material Science

In material science, derivatives of this compound have been examined for their mesomorphic behavior. This includes studying the phases and structural properties of compounds derived from N,N'-dialkanoylbenzene-1,3-diamine, which is crucial in the development of new materials with specific thermal and optical properties (Harada et al., 1995).

Mechanism of Action

The mechanism of action for the reactions involving 5-Iodo-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

5-iodo-2-methoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQAGCXPJUMLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556024
Record name 5-Iodo-2-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55215-54-8
Record name 5-Iodo-2-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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